5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one
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Overview
Description
5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one is a complex organic compound that features an indazole ring substituted with an iodine atom and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one typically involves the iodination of 1H-indazole followed by coupling with a pyridinone derivative. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom in the indazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indazole ring.
Scientific Research Applications
5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The iodine atom and indazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1H-indazole: A simpler analog with similar structural features but lacking the pyridinone moiety.
1-Methylpyridin-2(1H)-one: Another related compound that lacks the indazole ring.
Uniqueness
5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one is unique due to the combination of the indazole ring and pyridinone moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
Biological Activity
5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one, also known by its CAS number 1893415-31-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anti-cancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C12H8IN3O, with a molecular weight of 351.14 g/mol. The compound features an indazole scaffold, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
Property | Value |
---|---|
Molecular Formula | C12H8IN3O |
Molecular Weight | 351.14 g/mol |
CAS Number | 1893415-31-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The indazole moiety can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. Subsequent steps involve iodination and functionalization to yield the final product.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of indazole derivatives, including this compound. For instance, compounds with similar scaffolds have shown significant inhibitory effects on various cancer cell lines. The structure–activity relationship (SAR) studies indicate that substitutions on the indazole core greatly influence the anti-proliferative activity.
Key Findings:
- In vitro Studies: The compound exhibited moderate to high cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
- Mechanism of Action: The proposed mechanisms include apoptosis induction and cell cycle arrest in cancer cells, although detailed pathways remain to be fully elucidated.
Other Biological Activities
Beyond its anti-cancer properties, there are indications that this compound may possess other pharmacological activities:
- Enzyme Inhibition: Similar compounds have been evaluated for their ability to inhibit specific enzymes involved in cancer progression, such as FGFR (fibroblast growth factor receptor) with promising IC50 values reported in the nanomolar range .
Case Studies
Several case studies have documented the biological activity of indazole derivatives:
- Case Study A: A derivative similar to this compound demonstrated an IC50 of 15 nM against FGFR1, showcasing its potential as a targeted therapy for cancers driven by this receptor.
- Case Study B: In vivo studies using xenograft models revealed that indazole derivatives significantly delayed tumor growth without notable toxicity in animal models .
Properties
Molecular Formula |
C13H10IN3O |
---|---|
Molecular Weight |
351.14 g/mol |
IUPAC Name |
5-(5-iodoindazol-1-yl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C13H10IN3O/c1-16-8-11(3-5-13(16)18)17-12-4-2-10(14)6-9(12)7-15-17/h2-8H,1H3 |
InChI Key |
ODELEVMCRNQMSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)N2C3=C(C=C(C=C3)I)C=N2 |
Origin of Product |
United States |
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